N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine
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Overview
Description
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine is an organic compound with the molecular formula C17H19NSe2 This compound is characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-amine backbone, with the nitrogen atom being dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine typically involves the reaction of N,N-dimethylprop-2-en-1-amine with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compounds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Compounds with substituted phenylselanyl groups.
Scientific Research Applications
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can result in various biological effects, including antioxidant activity and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2,3-bis(phenylthio)prop-2-en-1-amine: Similar structure but with sulfur atoms instead of selenium.
N,N-Dimethyl-2,3-bis(phenylselanyl)but-2-en-1-amine: Similar structure but with an additional carbon atom in the backbone.
Uniqueness
N,N-Dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research applications .
Properties
CAS No. |
670823-41-3 |
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Molecular Formula |
C17H19NSe2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-bis(phenylselanyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H19NSe2/c1-18(2)13-17(20-16-11-7-4-8-12-16)14-19-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 |
InChI Key |
CHDJWXCKSVUBDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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